Tert-butyl (cis-4-azidocyclohexyl)carbamate
Overview
Description
Tert-butyl (cis-4-azidocyclohexyl)carbamate is a chemical compound with the molecular formula C11H20N4O2. It is used in pharmaceutical testing .
Synthesis Analysis
The synthesis of similar compounds like tert-butyl carbamates has been studied extensively. For instance, palladium-catalyzed cross-coupling reactions of tert-butyl carbamate with various aryl halides have been investigated . Another study reported on the ketoreductase-assisted synthesis of chiral selective tert-butyl carbamates .Molecular Structure Analysis
The molecular structure of similar compounds like tert-butyl carbamate has been analyzed. It has a molecular weight of 117.1463 and its IUPAC Standard InChI is InChI=1S/C5H11NO2/c1-5(2,3)8-4(6)7/h1-3H3, (H2,6,7) .Chemical Reactions Analysis
The chemical reactions involving similar compounds like tert-butyl carbamates have been studied. For example, a copper-catalyzed cross-coupling reaction of amines with alkoxycarbonyl radicals generated from carbazates provides carbamates under mild conditions .Physical and Chemical Properties Analysis
This compound has a molecular weight of 240.307. Similar compounds like tert-butyl carbamate have a molecular weight of 117.1463 .Scientific Research Applications
Synthesis Applications
Tert-butyl (cis-4-azidocyclohexyl)carbamate plays a significant role in the synthesis of various chemical compounds. For instance, Gómez-Sánchez et al. (2007) demonstrated its use in synthesizing 7-azabicyclo[2.2.1]heptane derivatives, highlighting its utility in the total synthesis of epibatidine, a potent analgesic (Gómez-Sánchez, Soriano, & Marco-Contelles, 2007). Additionally, Lebel and Leogane (2005) employed tert-butyl carbamate in a one-pot Curtius rearrangement process, demonstrating its efficiency in synthesizing protected amines (Lebel & Olivier Leogane, 2005).
Characterization and Reactivity Studies
The characterization and reactivity of this compound have been explored in various studies. For example, Bouteiller-Prati et al. (1983) investigated its reaction products through halogenation processes, providing insights into its structural and reactivity characteristics (Bouteiller-Prati, Jean-Claude Bouteiller, & Aycard, 1983). In another study, Gordillo et al. (1992) conducted a conformational analysis of tert-butylsulfonyl-substituted cyclohexanes and dioxanes, contributing to the understanding of its structural behavior (Gordillo, Juaristi, Martínez, Toscano, White, & Eliel, 1992).
Applications in Biological Studies
The compound has also found applications in biological contexts. Wilson and Lippard (2011) synthesized new platinum(IV) complexes using tert-butyl carbamate, investigating their cytotoxicity and biological activity, indicating its potential in medical research (Wilson & S. Lippard, 2011). Additionally, Ober et al. (2004) reported on its use as an intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, emphasizing its significance in nucleotide synthesis (Ober, Marsch, Harms, & Carell, 2004).
Environmental and Sensory Applications
In the environmental and sensory fields, McGovern et al. (1990) found that tert-butyl carbamate derivatives, such as tert-butyl cyclohexyl acetate, played a role in the attraction of the Mediterranean fruit fly, demonstrating its application in entomology (McGovern, Warthen, & Cunningham, 1990).
Properties
IUPAC Name |
tert-butyl N-(4-azidocyclohexyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2/c1-11(2,3)17-10(16)13-8-4-6-9(7-5-8)14-15-12/h8-9H,4-7H2,1-3H3,(H,13,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTAICGRBGCICF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301217382 | |
Record name | 1,1-Dimethylethyl N-(cis-4-azidocyclohexyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301217382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247568-84-9 | |
Record name | 1,1-Dimethylethyl N-(cis-4-azidocyclohexyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301217382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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